molecular formula C25H30N2O5 B14077842 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester

Cat. No.: B14077842
M. Wt: 438.5 g/mol
InChI Key: RDUTYSOQMFMSMS-HOTGVXAUSA-N
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester typically involves the protection of the amino group of L-alanine with the Fmoc group. This is followed by the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form a peptide chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester is unique due to its specific combination of protective groups and amino acids, making it particularly useful in the synthesis of peptides with specific sequences and properties. Its stability and ease of deprotection make it a preferred choice in peptide synthesis .

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

tert-butyl (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C25H30N2O5/c1-15(22(28)26-16(2)23(29)32-25(3,4)5)27-24(30)31-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21H,14H2,1-5H3,(H,26,28)(H,27,30)/t15-,16-/m0/s1

InChI Key

RDUTYSOQMFMSMS-HOTGVXAUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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